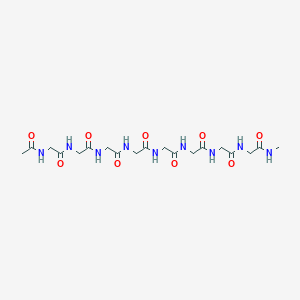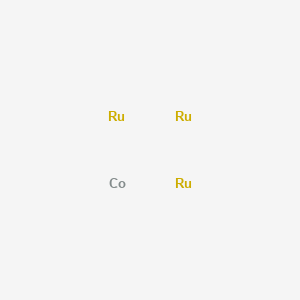
Cobalt--ruthenium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–ruthenium (1/3) is a bimetallic compound composed of cobalt and ruthenium in a 1:3 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and medicine. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/3) can be synthesized using various methods, including:
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: This method involves the reaction of cobalt and ruthenium precursors in a hydrothermal environment, leading to the formation of cobalt ruthenium sulfides.
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/3) typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired application and the specific properties required for the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–ruthenium (1/3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving hydrogenation reactions.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Hydrogen gas is often used as a reducing agent, especially in hydrogenation reactions.
Substitution: Various ligands, such as phosphines and amines, can be used to replace existing ligands on the metal centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can produce hydrocarbons, while oxidation reactions can yield oxides of cobalt and ruthenium.
Wissenschaftliche Forschungsanwendungen
Cobalt–ruthenium (1/3) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which cobalt–ruthenium (1/3) exerts its effects varies depending on the application:
Vergleich Mit ähnlichen Verbindungen
Cobalt–ruthenium (1/3) can be compared with other similar compounds, such as:
Ruthenium-Cobalt Nanoalloys: These nanoalloys exhibit similar catalytic properties but may differ in terms of stability and efficiency.
Iron-Cobalt and Iron-Ruthenium Complexes: These complexes are used in similar applications but may have different electronic and structural properties.
Uniqueness
The unique combination of cobalt and ruthenium in a 1:3 ratio offers enhanced catalytic activity and stability compared to other bimetallic systems. The synergistic effects of cobalt and ruthenium make this compound particularly effective in various applications, including catalysis and energy storage.
Conclusion
Cobalt–ruthenium (1/3) is a versatile compound with significant potential in various scientific research applications. Its unique properties and synergistic effects make it a valuable material for catalysis, energy storage, and medicinal applications. Further research and development in this field could lead to new and innovative uses for this compound.
Eigenschaften
CAS-Nummer |
581102-60-5 |
|---|---|
Molekularformel |
CoRu3 |
Molekulargewicht |
362.1 g/mol |
IUPAC-Name |
cobalt;ruthenium |
InChI |
InChI=1S/Co.3Ru |
InChI-Schlüssel |
VHKVWSPQZWNXMT-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Ru].[Ru].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

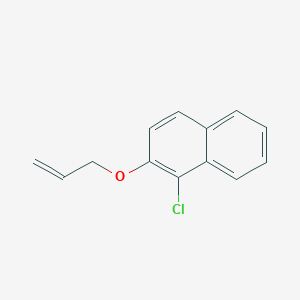

![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
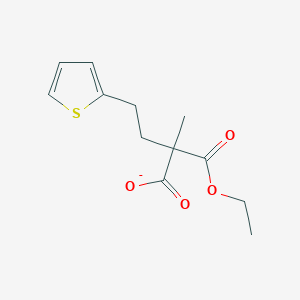
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
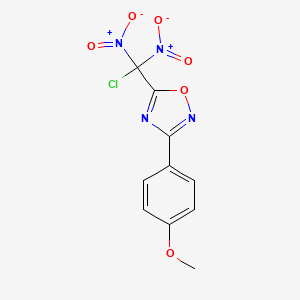

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
